molecular formula C10H14N2O6 B057128 6-Methyluridine CAS No. 16710-13-7

6-Methyluridine

Cat. No. B057128
CAS RN: 16710-13-7
M. Wt: 258.23 g/mol
InChI Key: SGKGZYGMLGVQHP-ZOQUXTDFSA-N
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Description

6-Methyluridine is a modified nucleoside, where a methyl group is introduced at the 6th position of uridine. This modification can influence its chemical and physical properties, potentially affecting its interactions and stability within biological systems.

Synthesis Analysis

The synthesis of 6-Methyluridine has been achieved through various chemical methods, including the palladium-catalyzed cross-coupling reaction. Tanaka et al. (1992) described a method involving the cross-coupling of 5′-O-(tert-butyl-dimethylsilyl)-6-iodo-2′,3′-O-isopropylideneuridine with tetramethyltin (Me4Sn) followed by deprotection to yield 6-Methyluridine (Tanaka et al., 1992).

Molecular Structure Analysis

The molecular structure of 6-Methyluridine and related compounds has been extensively analyzed using spectroscopic methods and computational chemistry. For instance, Barakat et al. (2018) conducted a study where they synthesized a related compound and characterized its molecular geometry using density functional theory (DFT) calculations (Barakat et al., 2018).

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • 6-Methyluridine can be synthesized via palladium-catalyzed cross-coupling between a 6-iodouridine derivative and tetramethylstannane. The method can be further applied to the synthesis of 6-phenyluridine, indicating its role in chemical synthesis and modification of nucleosides (Tanaka et al., 1992).
  • Enzymatic Reactions and Modifications :

    • The pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium effectively phosphorylyzes 6-methyluridine, which is significant as the phosphorolysis reaction involves the initial conversion of uridine and other 5-substituted uridines to the syn conformation during interaction with the enzyme. This finding is relevant in the design of chemotherapeutic agents as it affects how drugs and their analogs interact with enzymes (Krajewska & Shugar, 1982).
  • Drug Development and Medical Applications :

    • As part of drug discovery, 6-Methyluridine derivatives have been evaluated against Plasmodium falciparum, the causative agent of malaria. Certain modifications of 6-Methyluridine have shown to inhibit the orotidine 5'-monophosphate decarboxylase (ODCase), an essential enzyme for the de novo synthesis of uridine 5'-monophosphate in Plasmodium, indicating its potential in developing novel classes of antimalarial therapeutics (Bello et al., 2008).
  • Biological Studies and Modification Analysis :

    • In the realm of transcriptome-wide studies, the role of 6-Methyluridine in post-transcriptional gene regulation by mRNA modifications has been highlighted. It forms part of the epitranscriptome, coding a new layer of information that controls protein synthesis through various mRNA modifications, including N6-adenosine methylation (m6A), N1-methyladenosine (m1A), 5-methylcytosine (m5C), and pseudouridine, in addition to m6A (Zhao, Roundtree, & He, 2016).

Future Directions

The discovery of dynamic and reversible modifications in messenger RNA (mRNA) is opening new directions in RNA modification-mediated regulation of biological processes . Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKGZYGMLGVQHP-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyluridine

CAS RN

16710-13-7
Record name 6-Methyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016710137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
D Suck, W Saenger - Journal of the American Chemical Society, 1972 - ACS Publications
… Abstract: 6-Methyluridine crystallized from water in the … 6-Methyluridine exhibitsthe syn conformation which seems to be … one of the 6-methyluridine moleculesshows an intramolecular …
Number of citations: 82 pubs.acs.org
E Sochacka, G Czerwinska, R Guenther… - … Nucleotides & Nucleic …, 2000 - Taylor & Francis
… Here, we describe the synthesis of the 6-methyluridine and 5,6-dimethyluridine phosphoramidites (FIG. I), the incorporation of the modified uridines at site-specific positions in …
Number of citations: 6 www.tandfonline.com
H Tanaka, H Hayakawa, S Shibata… - Nucleosides & …, 1992 - Taylor & Francis
… We next examined the synthesis of 6-methyluridine from 4 or 7. When 4 was reacted with MegAl (2.0 equiv) in the presence of (Ph3P)2PdC12 (5 mol%) in THF at refluxing temperature, …
Number of citations: 25 www.tandfonline.com
MW Winkley, RK Robins - The Journal of Organic Chemistry, 1968 - ACS Publications
… 6-methyluridine (IX) in 65% yield. The 6-methylpyrimidine nucleosides VIII and IX were … spectra of 6-methyluridine (IX) and uridine shows considerable similarity. 6-Methyluridine ex…
Number of citations: 104 pubs.acs.org
GI Birnbaum, FE Hruska… - Journal of the American …, 1980 - ACS Publications
… However, when the methyl group is attached to C(6), as in this structure or in 6-methyluridine… In the solid state the conformation of uridine is anti,C(3')endo25 and thatof 6-methyluridine …
Number of citations: 31 pubs.acs.org
K Felczak, AK Drabikowska, JA Vilpo… - Journal of medicinal …, 1996 - ACS Publications
… 6-methyluridine (5) and 5-fluoro-6-methyluridine (35), and their corresponding 6-fluoromethyl congeners 41 and 42 were obtained by DAST treatment of 39 and 40, respectively. For all …
Number of citations: 35 pubs.acs.org
D Suck, W Saenger, H Vorbrüggen - Nature, 1972 - nature.com
… of 6-methyluridine (Fig. This species, according to nuclear magnetic resonance studies … 6-Methyluridine was crystallized from aqueous solution to form colourless, thick plates of the …
Number of citations: 27 www.nature.com
QY Cheng, J Xiong, CJ Ma, Y Dai, JH Ding, FL Liu… - Chemical …, 2020 - pubs.rsc.org
… 6-Methyluridine (m 6 U) was purchased from Granlen Inc. (Henan, China). N-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT), D 3 -…
Number of citations: 44 pubs.rsc.org
NH Nguyen, C Len, AS Castanet… - Beilstein Journal of …, 2011 - beilstein-journals.org
… Whereas direct ring alkylation of 6-lithiated uridine 11 with ω-alkenyl bromides failed, our approach relies on lateral lithiation/alkylation of 6-methyluridine 2. The total synthesis and …
Number of citations: 11 www.beilstein-journals.org
A Holý - Collection of Czechoslovak Chemical Communications, 1974 - cccc.uochb.cas.cz
… The reaction sequence in the preparation of 6-methyluridine (VIa) and 6-ethyluridine (… 6-methyluridine) and VIb (6-ethyluridine) in a high yield. The earlier preparation of 6"methyluridine …
Number of citations: 18 cccc.uochb.cas.cz

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